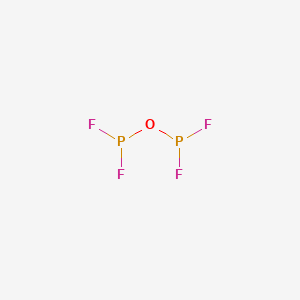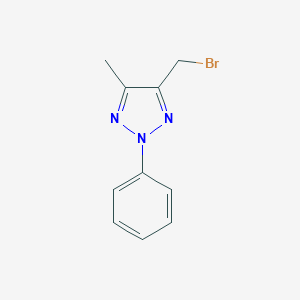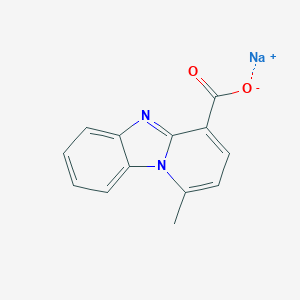![molecular formula C8H16N2 B088015 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 1314981-01-5](/img/structure/B88015.png)
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a compound with the molecular formula C8H16N2 . It is also known by other names such as 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine . This compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through various methods. One approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The InChI string for 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 .Chemical Reactions Analysis
The construction of 8-azabicyclo[3.2.1]octanes has been achieved via sequential oxidative Mannich reactions . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is 140.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 140.131348519 g/mol .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities . Research has been directed towards the stereoselective preparation of this structure, which is crucial for the controlled formation of the bicyclic scaffold. This compound serves as a key intermediate in the synthesis of these alkaloids, which have applications ranging from analgesics to anticholinergics.
Drug Discovery
2-Azabicyclo[3.2.1]octanes: are nitrogen-containing heterocycles that have shown significant potential in drug discovery . Their unique structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, makes them valuable scaffolds for the synthesis of bioactive molecules. They have been used as key synthetic intermediates in several total syntheses of complex natural products.
Biomass Valorization
The compound’s structure is being explored in the valorization of biomass-derived compounds through photochemical transformations . This application is particularly relevant in the context of green chemistry and sustainability, where biomass is an abundant and renewable resource.
Palladium-Catalyzed Reactions
Researchers are investigating the use of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane in palladium-catalyzed reactions of aziridines . These reactions are important in organic synthesis for constructing complex molecules with high precision.
Enantioselective Synthesis
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a significant area of study . Achieving stereocontrol in the formation of this bicyclic architecture is crucial for the production of chiral molecules, which are important in the pharmaceutical industry.
Photocatalysis
The compound is also part of research in photocatalysis, where it may play a role in the development of new synthetic methodologies . Photocatalysis is a promising field for the creation of sustainable chemical processes using light energy.
Flow Chemistry
Flow chemistry is another area where 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane could be utilized . The compound’s structure could be beneficial in continuous-flow processes, which are known for their efficiency and scalability in chemical synthesis.
Neuropharmacology
Lastly, the compound’s framework is being studied for its affinity for neuronal nicotinic acetylcholine receptors . This is particularly interesting for the development of treatments for neurodegenerative diseases and cognitive disorders.
Orientations Futures
Mécanisme D'action
Target of Action
The 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a core structure found in the family of tropane alkaloids . These alkaloids are known to exhibit a wide array of interesting biological activities . The primary targets of these compounds are often neuronal receptors, such as the α4β2 neuronal nicotinic acetylcholine receptor .
Mode of Action
The exact mode of action of 2-Amino-8-methyl-8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their target receptors and modulating their activity .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane would depend on the specific targets and biological activities of the compound. For instance, if the compound targets neuronal receptors, it could potentially influence neurotransmission and related biochemical pathways .
Pharmacokinetics
The pharmacokinetics of 2-Amino-8-methyl-8-azabicyclo[32The compound’s bioavailability would be influenced by these properties .
Result of Action
The molecular and cellular effects of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane’s action would depend on its specific biological activities. For example, if the compound exhibits nematicidal activities, it could potentially cause mortality in nematodes .
Propriétés
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWWFIRHFFEWAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-methyl-8-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)









![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)


![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)